2-Chloro-5-fluoro-4,6-dimethoxypyrimidine
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Overview
Description
2-Chloro-5-fluoro-4,6-dimethoxypyrimidine is a heterocyclic organic compound with the molecular formula C6H6ClFN2O2 It is a derivative of pyrimidine, characterized by the presence of chlorine, fluorine, and methoxy groups at specific positions on the pyrimidine ring
Preparation Methods
The synthesis of 2-Chloro-5-fluoro-4,6-dimethoxypyrimidine typically involves a multi-step process. One common method includes the following steps:
Salifying Reaction: This step involves the reaction of malononitrile with a composite solvent to form dimethyl propylene diimine dihydrochloride.
Cyanamide Reaction: The product from the salifying reaction undergoes a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine.
Condensation Reaction: Finally, the condensation reaction is carried out under the action of a catalyst to obtain 2-Chloro-4,6-dimethoxypyrimidine as white crystals.
Chemical Reactions Analysis
2-Chloro-5-fluoro-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include sodium dichloroisocyanurate, glacial acetic acid, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-fluoro-4,6-dimethoxypyrimidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological processes and interactions due to its unique chemical properties.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves the compound binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
2-Chloro-5-fluoro-4,6-dimethoxypyrimidine can be compared with other similar compounds, such as:
- 2-Chloro-5-fluoro-4,6-dimethylpyrimidine
- 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine
- 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
- 2-Chloro-5-fluoro-4-pyridinamine
These compounds share similar structural features but differ in the specific substituents attached to the pyrimidine ring.
Properties
Molecular Formula |
C6H6ClFN2O2 |
---|---|
Molecular Weight |
192.57 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4,6-dimethoxypyrimidine |
InChI |
InChI=1S/C6H6ClFN2O2/c1-11-4-3(8)5(12-2)10-6(7)9-4/h1-2H3 |
InChI Key |
LSPBNYKEPNIXFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)Cl)OC)F |
Origin of Product |
United States |
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